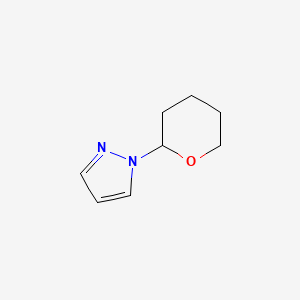

1-(2-Tetrahydropyranyl)-1H-pyrazole

CAS No.: 449758-17-2

Cat. No.: VC2278656

Molecular Formula: C8H12N2O

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 449758-17-2 |

|---|---|

| Molecular Formula | C8H12N2O |

| Molecular Weight | 152.19 g/mol |

| IUPAC Name | 1-(oxan-2-yl)pyrazole |

| Standard InChI | InChI=1S/C8H12N2O/c1-2-7-11-8(4-1)10-6-3-5-9-10/h3,5-6,8H,1-2,4,7H2 |

| Standard InChI Key | IMZWSOSYNFVECD-UHFFFAOYSA-N |

| SMILES | C1CCOC(C1)N2C=CC=N2 |

| Canonical SMILES | C1CCOC(C1)N2C=CC=N2 |

Introduction

Chemical Properties and Structure

1-(2-Tetrahydropyranyl)-1H-pyrazole is characterized by its specific molecular composition and physical attributes that define its chemical behavior and potential applications. The compound combines two important structural elements: a pyrazole heterocycle with a tetrahydropyranyl protecting group attached at the N1 position.

Basic Chemical Information

The fundamental chemical properties of 1-(2-Tetrahydropyranyl)-1H-pyrazole are presented in Table 1, providing essential information for identification and characterization purposes.

| Property | Value |

|---|---|

| Chemical Name | 1-(2-Tetrahydropyranyl)-1H-pyrazole |

| CAS Number | 449758-17-2 |

| Molecular Formula | C8H12N2O |

| Molecular Weight | 152.19 g/mol |

| Appearance | Not specified in available data |

| Physical State | Not specified in available data |

The molecular structure consists of a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) connected to a tetrahydropyranyl group at the N1 position. This structural arrangement provides specific chemical reactivity patterns that make the compound valuable in synthetic chemistry applications.

Structural Significance

The tetrahydropyranyl group in this compound serves a crucial function as a protecting group for the pyrazole nitrogen. This protection is particularly valuable in multi-step synthetic procedures where selective reactions are required. The tetrahydropyranyl group can be selectively removed under acidic conditions, which provides controlled deprotection capabilities in complex synthetic pathways. Meanwhile, the pyrazole ring constitutes a privileged structure in medicinal chemistry due to its common occurrence in various bioactive compounds.

Synthesis Methods

The synthesis of 1-(2-Tetrahydropyranyl)-1H-pyrazole involves specific chemical reactions and conditions to achieve the desired structural arrangement. Understanding these synthetic pathways is essential for researchers and chemists working with this compound.

General Synthetic Approaches

The synthesis of 1-(2-Tetrahydropyranyl)-1H-pyrazole typically involves the reaction between a pyrazole derivative and a tetrahydropyranyl group donor. This process generally employs nucleophilic substitution reactions or catalyst-mediated coupling to facilitate the attachment of the tetrahydropyranyl protecting group to the pyrazole nitrogen. The specific synthetic methods employed can significantly influence both the yield and purity of the final product, making optimization of reaction conditions an important consideration.

Applications in Chemical Synthesis

1-(2-Tetrahydropyranyl)-1H-pyrazole serves multiple functions in synthetic organic chemistry, with applications extending across various domains of chemical research and development.

Role as an Intermediate

One of the primary applications of 1-(2-Tetrahydropyranyl)-1H-pyrazole lies in its function as an intermediate compound in multi-step synthetic pathways. Its unique structural features make it valuable for constructing more complex molecular architectures. The protected pyrazole nitrogen provides a reactive site that can be selectively manipulated in subsequent synthetic steps, while other parts of the molecule remain unaffected.

Protective Group Chemistry

The tetrahydropyranyl group in this compound serves as an effective protecting group for the pyrazole nitrogen. This protection is particularly valuable in synthetic sequences where selective reactions are required at specific sites within complex molecules. The tetrahydropyranyl group can be readily removed under acidic conditions, allowing for controlled deprotection at appropriate stages in the synthetic pathway. This selective deprotection capability is especially important in the synthesis of compounds with multiple reactive centers.

Cross-Coupling Reactions

Derivatives of 1-(2-Tetrahydropyranyl)-1H-pyrazole, particularly those containing boronic acid or boronate ester functionalities, have demonstrated significant utility in cross-coupling reactions. For example, 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been employed in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex heterocyclic compounds. In one documented procedure, this derivative was reacted with 5-bromo-2-methyl-1H-indole in the presence of a palladium catalyst to yield 2-methyl-5-(1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl)-1H-indole with a 30% yield.

These cross-coupling capabilities highlight the importance of 1-(2-Tetrahydropyranyl)-1H-pyrazole and its derivatives in constructing complex molecular frameworks, particularly those containing heterocyclic components relevant to medicinal chemistry.

Related Compounds and Derivatives

Understanding the chemical landscape surrounding 1-(2-Tetrahydropyranyl)-1H-pyrazole requires examination of structurally similar compounds and derivatives that share common structural elements or synthetic relationships.

Structural Analogues

Several compounds structurally related to 1-(2-Tetrahydropyranyl)-1H-pyrazole have been documented in chemical databases and research literature. These analogues often retain the core pyrazole structure while featuring modifications to the protective group or additional functional groups that alter their chemical properties and potential applications. Table 2 presents selected structural analogues with their corresponding similarity indices relative to 1-(2-Tetrahydropyranyl)-1H-pyrazole.

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | 1072944-26-3 | 0.92 |

| 1-(1-Ethoxyethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1029716-44-6 | 0.92 |

| 1-(Tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1040377-03-4 | 0.81 |

| 1-(3-Methoxypropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 1000801-76-2 | 0.81 |

| 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | 903550-26-5 | 0.75 |

| 4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | 82099-98-7 | 0.59 |

These structural analogues often serve similar functions in organic synthesis, particularly as intermediates in cross-coupling reactions and other synthetic transformations.

Functionalized Derivatives

Particularly notable among the derivatives of 1-(2-Tetrahydropyranyl)-1H-pyrazole are those containing boronic acid or boronate ester functionalities. These compounds are especially valuable in Suzuki-Miyaura cross-coupling reactions and similar transformations. For example, 1-(Tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has been employed in the synthesis of complex heterocyclic structures.

Another significant derivative is 1-(2-Tetrahydropyranyl)-3-(trifluoromethyl)-1H-pyrazole-5-boronic acid, which features additional functional groups that extend its potential applications in organic synthesis. The presence of the trifluoromethyl group imparts specific electronic properties that can influence reactivity patterns and biological properties of the resulting compounds.

Research Challenges and Future Directions

Despite the synthetic utility of 1-(2-Tetrahydropyranyl)-1H-pyrazole, several research gaps and potential areas for future investigation exist in the current scientific literature.

Optimization of Synthetic Procedures

Current literature provides limited detailed information on optimized synthetic procedures specifically for 1-(2-Tetrahydropyranyl)-1H-pyrazole. Development and documentation of efficient, high-yielding synthetic routes would be valuable for researchers working with this compound. Such optimization efforts could focus on catalyst selection, reaction conditions, purification methods, and scale-up considerations to enhance accessibility of this synthetic intermediate.

Novel Applications

Exploration of novel applications for 1-(2-Tetrahydropyranyl)-1H-pyrazole in areas beyond traditional synthetic chemistry could reveal additional valuable functions for this compound. Potential areas for investigation include materials science, photochemistry, and advanced drug delivery systems, where the compound's structural features might provide specific advantages or novel functionalities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume